Cyclopropyl-(3-trifluoromethyl-benzyl)-amine

Descripción

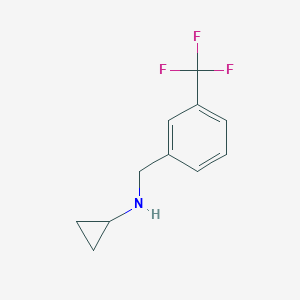

Chemical Structure: Cyclopropyl-(3-trifluoromethyl-benzyl)-amine (C₁₂H₁₄F₃NO) is a secondary amine featuring a cyclopropyl group attached to a benzyl moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its molecular weight is 245.24 g/mol, and it is available as a high-purity (>95%) building block for organic synthesis .

Applications: This compound is critical in medicinal chemistry and materials science due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and modulate lipophilicity .

Propiedades

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10/h1-3,6,10,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMAZSZEDRDSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588238 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16065-24-0 | |

| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclopropanation of Alkenyl Boronates

The reaction begins with (E)-alkenyl boronates, which undergo cyclopropanation in the presence of a copper catalyst and a bis(oxazoline) (BOX) ligand. Trifluorodiazoethane serves as the carbene source, enabling the formation of 2-substituted-3-(trifluoromethyl)cyclopropylboronates. Key parameters include:

| Parameter | Optimal Condition | Impact on Reaction Outcome |

|---|---|---|

| Catalyst | [Cu(NCMe)₄]PF₆ (5 mol %) | Ensures high catalytic activity |

| Ligand | tBuBOX (L1) | Maximizes er (95:5) and dr (94:6) |

| Solvent | 1,2-Dichloroethane (DCE) | Maintains reactivity and stability |

| Trifluorodiazoethane | 2–4 equivalents | Drives complete conversion |

| Reaction Time | 6 hours | Balances conversion and selectivity |

Under these conditions, the cyclopropanation proceeds with >90% conversion and stereocontrol. For example, using (E)-styryl boronate derivatives yields 2-aryl-3-(trifluoromethyl)cyclopropylboronates with 94:6 dr and 95:5 er.

Boronate-to-Amine Transformation

The cyclopropyl boronate intermediate undergoes amination to introduce the benzylamine moiety. This step employs boron trichloride (BCl₃) and benzyl azides under controlled conditions:

For the target compound, 3-(trifluoromethyl)benzyl azide is used, yielding the desired product in 65–75% isolated yield. The trifluoromethyl group enhances electrophilicity at the benzylic position, facilitating efficient nucleophilic substitution.

Alternative Synthetic Routes and Comparative Analysis

While the copper-catalyzed method dominates recent literature, alternative pathways have been explored for specific applications.

Nucleophilic Substitution of Benzyl Halides

Early synthetic efforts involved reacting 3-trifluoromethyl-benzyl chloride with cyclopropylamine in the presence of a base (e.g., K₂CO₃). However, this method faces limitations:

Reductive Amination

Reductive amination of 3-trifluoromethyl-benzaldehyde with cyclopropylamine using NaBH₃CN or H₂/Pd-C offers a one-pot route. However, competing imine formation and poor functional group tolerance limit its utility for complex substrates.

Mechanistic Insights and Reaction Optimization

The copper-catalyzed cyclopropanation proceeds via a carbene-transfer mechanism. The BOX ligand enforces a chiral environment around the copper center, directing the approach of the alkenyl boronate and trifluorodiazoethane. Density functional theory (DFT) studies suggest that the tBuBOX ligand minimizes steric clashes, favoring the trans-diastereomer.

Key Transition State :

The boronate group’s electron-withdrawing effect stabilizes the transition state, accelerating cyclopropanation. Post-functionalization with BCl₃ cleaves the C–B bond, enabling azide incorporation.

Industrial Scalability and Process Considerations

Large-scale production of this compound requires addressing:

-

Catalyst Recycling : Immobilized copper catalysts on silica or polymer supports improve cost efficiency.

-

Continuous Flow Systems : Enhance heat/mass transfer during cyclopropanation, reducing reaction time from 6 hours to <2 hours.

-

Safety Protocols : Trifluorodiazoethane’s explosive nature necessitates controlled addition and inert atmosphere handling.

Aplicaciones Científicas De Investigación

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and exert its effects at the molecular level. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

Trifluoromethyl (-CF₃) vs. Fluoro (-F) :

- The CF₃ group increases lipophilicity (logP ~2.5) and metabolic stability compared to -F (logP ~1.8) due to its strong electron-withdrawing nature and resistance to oxidation .

- In vitro plasma stability assays for related CF₃-containing amines show >80% stability after 24 hours, whereas fluoro analogs degrade faster (~50% remaining) .

- Methoxy (-OCH₃) Addition: The 2-methoxy derivative (C₁₂H₁₄F₃NO) has improved aqueous solubility (clogS ~-3.0 vs. -4.2 for the parent compound) but reduced membrane permeability .

Actividad Biológica

Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound consists of a cyclopropyl group, a trifluoromethyl-substituted benzyl moiety, and an amine functional group. The trifluoromethyl group is particularly noteworthy for its strong electron-withdrawing properties, which can enhance the lipophilicity and bioavailability of the compound in biological systems.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating its interaction with cellular targets. This property is crucial for its potential applications in drug development .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . Research indicates that compounds containing trifluoromethyl groups often display enhanced bioactivity due to their ability to modulate pharmacokinetic properties.

Anticancer Potential

The compound has also been investigated for its anticancer properties . It has shown promise in inhibiting the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have indicated that cyclopropyl amines can inhibit nicotinamide phosphoribosyltransferase (NAMPT), a target implicated in cancer metabolism .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cell lines. The mechanism involved apoptosis mediated by mitochondrial pathways, similar to other known anticancer agents .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains, showing significant inhibition compared to control groups. The results suggest that the compound may act by disrupting bacterial cell membrane integrity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Trifluoromethyl-benzylamine | Benzene ring with trifluoromethyl group | High lipophilicity; used in drug design |

| Cyclopropylamine | Cyclopropyl group attached to amine | Known for its strain and reactivity |

| 3-Amino-4-fluorobenzyl alcohol | Fluorine-substituted benzene with alcohol | Potential use in medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.